Prasterone enanthate
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Overview
Description
Prasterone enanthate, also known as dehydroepiandrosterone enanthate, is a synthetic androgen, estrogen, and neurosteroid medication. It is primarily used as a component of menopausal hormone therapy to treat menopausal symptoms in women. This compound is a long-lasting prodrug of prasterone (dehydroepiandrosterone), a naturally occurring prohormone of androgens and estrogens .
Preparation Methods
Synthetic Routes and Reaction Conditions: Prasterone enanthate is synthesized through the esterification of prasterone (dehydroepiandrosterone) with enanthic acid (heptanoic acid). The reaction typically involves the use of an acid catalyst and an organic solvent. The esterification process results in the formation of this compound, which is then purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The final product is subjected to rigorous quality control measures to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: Prasterone enanthate undergoes various chemical reactions, including:
Hydrolysis: The ester bond in this compound can be hydrolyzed to release prasterone and enanthic acid.
Oxidation and Reduction: this compound can undergo oxidation and reduction reactions, leading to the formation of different metabolites.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water as the reagent.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Hydrolysis: Prasterone and enanthic acid.
Oxidation and Reduction: Various oxidized or reduced metabolites of prasterone.
Scientific Research Applications
Prasterone enanthate has a wide range of scientific research applications, including:
Chemistry: Used as a reference compound in the study of steroid chemistry and synthesis.
Biology: Investigated for its role in cellular processes and hormone regulation.
Medicine: Utilized in hormone replacement therapy for menopausal women and studied for its potential in treating other hormonal imbalances.
Industry: Employed in the development of pharmaceutical formulations and as a standard in quality control processes
Mechanism of Action
Prasterone enanthate acts as a prodrug, releasing prasterone (dehydroepiandrosterone) upon hydrolysis. Prasterone is a precursor to androgens and estrogens, which bind to their respective receptors to exert their effects. The compound also has neurosteroid activity, influencing neurotransmitter receptors and modulating neuronal function. The molecular targets include androgen receptors, estrogen receptors, and various neurotransmitter receptors .
Comparison with Similar Compounds
Dehydroepiandrosterone (DHEA): The parent compound of prasterone enanthate, used as a dietary supplement and in hormone replacement therapy.
Estradiol valerate: Another esterified hormone used in combination with this compound for menopausal hormone therapy.
Testosterone enanthate: A similar esterified androgen used in hormone replacement therapy for men
Uniqueness: this compound is unique due to its dual role as an androgen and estrogen precursor, making it versatile in hormone replacement therapy. Its long-lasting prodrug nature ensures sustained release and prolonged effects, reducing the frequency of administration .
Properties
IUPAC Name |
(10,13-dimethyl-17-oxo-1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-yl) heptanoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H40O3/c1-4-5-6-7-8-24(28)29-19-13-15-25(2)18(17-19)9-10-20-21-11-12-23(27)26(21,3)16-14-22(20)25/h9,19-22H,4-8,10-17H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHENOUDBWKNPAB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4=O)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H40O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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